molecular formula C19H13N3O6 B3884892 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B3884892
M. Wt: 379.3 g/mol
InChI Key: KCXNZOFBUMJGLZ-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a nitrofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate can then be further reacted with 4-hydroxy-3-nitrobenzaldehyde under specific conditions to introduce the nitrofuran moiety . The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the combination of its benzoxazole and nitrofuran moieties, which confer distinct biological activities. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential for functionalization .

Properties

IUPAC Name

N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6/c1-10-2-5-15-13(8-10)21-19(28-15)12-9-11(3-4-14(12)23)20-18(24)16-6-7-17(27-16)22(25)26/h2-9,23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXNZOFBUMJGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

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